![molecular formula C9H8BrClN2 B1441626 7-Bromoquinolin-4-amine hydrochloride CAS No. 1187931-88-9](/img/structure/B1441626.png)
7-Bromoquinolin-4-amine hydrochloride
Overview
Description
7-Bromoquinolin-4-amine hydrochloride is a chemical compound with the molecular formula C9H8BrClN2 . It has gained significant attention in various fields of research and industry due to its unique physical and chemical properties.
Synthesis Analysis
Quinoline, the core structure of 7-Bromoquinolin-4-amine hydrochloride, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 7-Bromoquinolin-4-amine hydrochloride consists of a benzene ring fused with a pyridine moiety, which is a characteristic of quinoline compounds . The compound has a molecular weight of 223.069 .Chemical Reactions Analysis
Quinoline and its derivatives, including 7-Bromoquinolin-4-amine hydrochloride, can undergo various chemical reactions. For instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can afford 7-bromoquinolin-8-ol .Physical And Chemical Properties Analysis
7-Bromoquinolin-4-amine hydrochloride has a density of 1.6±0.1 g/cm3, a boiling point of 388.7±27.0 °C at 760 mmHg, and a flash point of 188.9±23.7 °C . It has a high GI absorption and is BBB permeant .Scientific Research Applications
HIV-1 Treatment Research
7-Bromoquinolin-4-amine hydrochloride serves as a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections . The compound’s role in the development of Lenacapavir highlights its significance in medicinal chemistry, particularly in antiviral research.
Alzheimer’s Disease Potential
The structural similarity of 7-Bromoquinolin-4-amine hydrochloride to 3-aminoindazoles makes it a molecule of interest in Alzheimer’s disease research. 3-Aminoindazoles are found in substances with potential for treating Alzheimer’s, suggesting that derivatives of 7-Bromoquinolin-4-amine hydrochloride could be explored for similar applications .
Iron Deficiency Treatments
Research into 3-aminoindazoles, which share a core structure with 7-Bromoquinolin-4-amine hydrochloride, has led to developments in treatments for iron deficiency. This indicates that 7-Bromoquinolin-4-amine hydrochloride could be a candidate for creating compounds to address iron-related health issues .
Cancer Therapeutics
The compound’s framework is structurally related to that of tyrosine kinase receptor inhibitors, such as linifanib, used to suppress tumor growth. This connection opens up possibilities for 7-Bromoquinolin-4-amine hydrochloride in cancer therapeutic research, particularly in the design of new oncology drugs .
Synthetic Organic Chemistry
7-Bromoquinolin-4-amine hydrochloride is a versatile scaffold in synthetic organic chemistry. Its incorporation into complex molecules can lead to the discovery of new chemical entities with potential industrial applications .
Drug Discovery Lead Compounds
As a heterocyclic compound, 7-Bromoquinolin-4-amine hydrochloride is crucial in the field of drug discovery. It serves as a foundational structure for lead compounds that can be further modified to enhance biological activity and pharmacological properties .
Process Development and Scale-Up
The compound’s role in process development is exemplified by its use in scalable synthetic methods. These methods facilitate the economical large-scale production of important pharmaceutical intermediates, demonstrating the compound’s value in industrial chemistry .
Green Chemistry Applications
The synthesis of 7-Bromoquinolin-4-amine hydrochloride can be optimized to minimize environmental impact, aligning with the principles of green chemistry. This includes the development of protocols that reduce waste and avoid the use of hazardous reagents .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The bromine atom in the 7-Bromoquinolin-4-amine hydrochloride may enhance its reactivity, allowing it to interact more effectively with its targets .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Given the broad biological activities of quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
7-bromoquinolin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-5H,(H2,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEURIUWGVLHXHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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